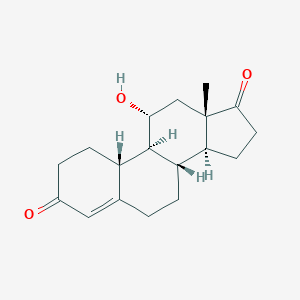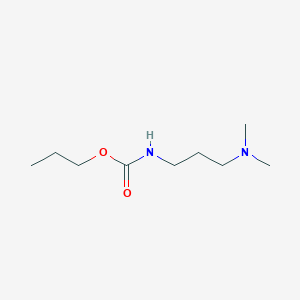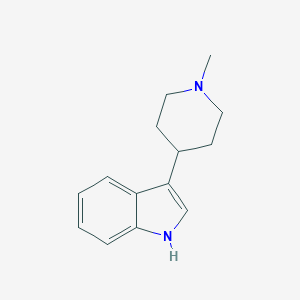
trans-Carboxy Glimepiride
Vue d'ensemble
Description
trans-Carboxy Glimepiride: est un métabolite du médicament sulfonylurée glimepiride, couramment utilisé dans le traitement du diabète de type 2. Ce composé est formé par un processus en deux étapes médié par l'isoforme du cytochrome P450 CYP2C9 et les enzymes cytosoliques
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-carboxy glimepiride is used as a reference compound for studying the metabolic pathways of sulfonylurea drugs. It helps in understanding the chemical transformations and interactions of these drugs in biological systems .
Biology: In biological research, this compound is used to study the effects of sulfonylurea metabolites on cellular processes. It is particularly useful in investigating the role of cytochrome P450 enzymes in drug metabolism .
Medicine: In medicine, this compound is studied for its potential therapeutic effects. Although it is primarily a metabolite, its pharmacological properties are of interest for developing new treatments for diabetes and other metabolic disorders .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new sulfonylurea drugs. Its role as a metabolite helps in assessing the safety and efficacy of these drugs .
Mécanisme D'action
Target of Action
trans-Carboxy Glimepiride is a metabolite of the sulfonylurea glimepiride . The primary target of glimepiride is the ATP-sensitive potassium channels (K ATP channels) on the cell membrane of pancreatic beta cells .
Mode of Action
Glimepiride works by stimulating the secretion of insulin granules from pancreatic islet beta cells by blocking ATP-sensitive potassium channels (K ATP channels) and causing depolarization of the beta cells . This compound, being a metabolite of glimepiride, is expected to have a similar mode of action.
Biochemical Pathways
Glimepiride is mainly metabolized by hepatic oxidative biotransformation to an active metabolite hydroxyglimepiride, which contributes about 33% of lowering glucose effect of the parent compound, and an inactive metabolite carboxyl glimepiride . This process is mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .
Pharmacokinetics
The pharmacokinetic profiles of glimepiride show a single peak of serum glimepiride concentration in once-daily dosing, and double peaks in twice-daily dosing . Drug concentration increases immediately, and peaks at 2 hours after administration irrespective of dosage . As a metabolite of glimepiride, this compound is expected to follow similar pharmacokinetic properties.
Result of Action
The primary result of glimepiride’s action, and by extension this compound, is the lowering of blood glucose levels. This is achieved through the stimulation of insulin secretion from the pancreas . The hydroxy metabolite of glimepiride contributes about 33% of the glucose-lowering effect of the parent compound .
Action Environment
The action of this compound, like glimepiride, can be influenced by various environmental factors. For instance, the metabolism of glimepiride to this compound is mediated by the cytochrome P450 (CYP) isoform CYP2C9 . Factors that affect the activity of this enzyme, such as genetic polymorphisms or the presence of other drugs that inhibit or induce CYP2C9, could potentially influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
trans-Carboxy Glimepiride: interacts with various enzymes and proteins in the body. It is primarily metabolized by hepatic oxidative biotransformation . The enzymes involved in this process include the cytochrome P450 (CYP) isoform CYP2C9 . The nature of these interactions involves the conversion of glimepiride to This compound through a series of biochemical reactions .
Cellular Effects
The effects of This compound on cells and cellular processes are complex and multifaceted. As a metabolite of glimepiride, it contributes to the lowering of glucose levels in the body . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to glucose regulation .
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is formed from glimepiride in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .
Temporal Effects in Laboratory Settings
The effects of This compound As a metabolite of glimepiride, it is likely that its stability, degradation, and long-term effects on cellular function would be similar to those of glimepiride .
Dosage Effects in Animal Models
The effects of This compound Given its role as a metabolite of glimepiride, it is likely that its effects would be similar to those of glimepiride .
Metabolic Pathways
This compound: is involved in the metabolic pathways of glimepiride . It is formed from glimepiride in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes . This suggests that it interacts with these enzymes and potentially other cofactors in these pathways .
Transport and Distribution
The transport and distribution of This compound Given its role as a metabolite of glimepiride, it is likely that its transport and distribution would be similar to those of glimepiride .
Subcellular Localization
The subcellular localization of This compound Given its role as a metabolite of glimepiride, it is likely that its localization would be similar to that of glimepiride .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du trans-carboxy glimepiride implique un processus en plusieurs étapes à partir de matériaux disponibles dans le commerce. Les étapes clés comprennent la formation de composés intermédiaires par des réactions telles que la réduction et l'oxydation. Par exemple, l'hydroxyglimepiride et le carboxy glimepiride peuvent être synthétisés à l'échelle du gramme avec des rendements globaux de 64 % et 67 %, respectivement . Le processus implique l'utilisation de réactifs comme le N,N'-carbonyldiimidazole et le borohydrure de sodium, qui facilitent la réduction du carboxy glimepiride en hydroxyglimepiride .
Méthodes de production industrielle: La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, atteignant souvent une pureté du produit supérieure à 99 % sans avoir besoin de chromatographie sur colonne . L'extensibilité du processus de synthèse garantit que le composé peut être produit efficacement pour la recherche et les applications thérapeutiques potentielles.
Analyse Des Réactions Chimiques
Types de réactions: Le trans-carboxy glimepiride subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour sa transformation en différents métabolites et pour étudier ses propriétés pharmacologiques.
Réactifs et conditions courants:
Oxydation: Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder le this compound.
Substitution: Les réactions de substitution peuvent impliquer des réactifs comme les halogénures d'alkyle ou les chlorures de sulfonyle pour introduire différents groupes fonctionnels dans la molécule.
Principaux produits formés: Les principaux produits formés à partir de ces réactions comprennent l'hydroxyglimepiride et d'autres métabolites qui sont étudiés pour leur activité biologique et leurs effets thérapeutiques potentiels .
Applications de la recherche scientifique
Chimie: En chimie, le this compound est utilisé comme composé de référence pour étudier les voies métaboliques des médicaments sulfonylurée. Il permet de comprendre les transformations chimiques et les interactions de ces médicaments dans les systèmes biologiques .
Biologie: En recherche biologique, le this compound est utilisé pour étudier les effets des métabolites sulfonylurée sur les processus cellulaires. Il est particulièrement utile pour étudier le rôle des enzymes du cytochrome P450 dans le métabolisme des médicaments .
Médecine: En médecine, le this compound est étudié pour ses effets thérapeutiques potentiels. Bien qu'il s'agisse principalement d'un métabolite, ses propriétés pharmacologiques présentent un intérêt pour le développement de nouveaux traitements du diabète et d'autres troubles métaboliques .
Industrie: Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement et les tests de nouveaux médicaments sulfonylurée. Son rôle de métabolite permet d'évaluer la sécurité et l'efficacité de ces médicaments .
Mécanisme d'action
Le this compound exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. En tant que métabolite du glimepiride, il est impliqué dans la régulation de la sécrétion d'insuline par les cellules bêta pancréatiques. Le composé se lie aux récepteurs à la surface de ces cellules, ce qui entraîne la fermeture des canaux potassiques sensibles à l'ATP. Cela entraîne une dépolarisation de la membrane, un influx de calcium et une libération d'insuline subséquente . L'effet global est une réduction du taux de glucose dans le sang, ce qui est bénéfique pour la gestion du diabète de type 2.
Comparaison Avec Des Composés Similaires
Composés similaires:
Hydroxyglimepiride: Un autre métabolite du glimepiride, formé par une voie métabolique similaire.
Glimepiride: Le composé parent, un médicament sulfonylurée utilisé pour traiter le diabète de type 2.
Unicité: Le trans-carboxy glimepiride est unique en raison de sa voie de formation spécifique et de son rôle de métabolite inactif du glimepiride. Contrairement à l'hydroxyglimepiride, qui conserve une certaine activité pharmacologique, le this compound est principalement étudié pour son profil métabolique et de sécurité . Sa formation par l'action des enzymes du cytochrome P450 souligne également son importance dans la compréhension du métabolisme et des interactions des médicaments .
Propriétés
IUPAC Name |
4-[[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZLACCSCMGVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435183 | |
| Record name | trans-Carboxy Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127554-90-9 | |
| Record name | trans-Carboxy Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)







![6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide](/img/structure/B29074.png)
![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)
